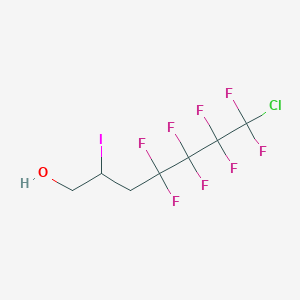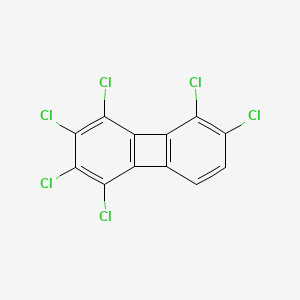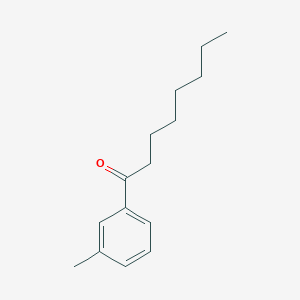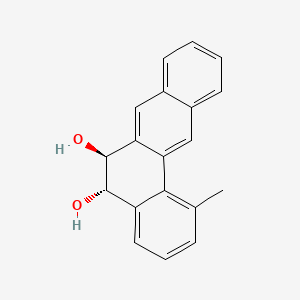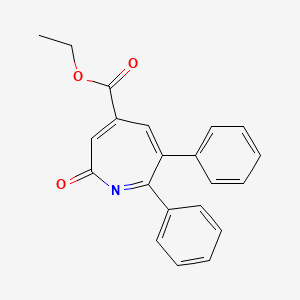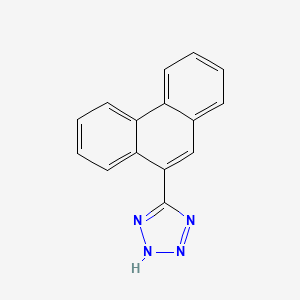![molecular formula C22H24N2 B14337554 3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine) CAS No. 108772-31-2](/img/structure/B14337554.png)
3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(N,N-dimethylprop-2-yn-1-amine) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a biphenyl core with two N,N-dimethylprop-2-yn-1-amine groups attached at the 4,4’ positions, making it a versatile molecule in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(N,N-dimethylprop-2-yn-1-amine) typically involves the coupling of a biphenyl derivative with N,N-dimethylprop-2-yn-1-amine. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include a base such as triethylamine and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(N,N-dimethylprop-2-yn-1-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amine groups, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with Pd/C catalyst or LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl dicarboxylic acids, while reduction can produce biphenyl diamines.
Scientific Research Applications
3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(N,N-dimethylprop-2-yn-1-amine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique electronic and structural properties.
Mechanism of Action
The mechanism of action of 3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(N,N-dimethylprop-2-yn-1-amine) involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-Diphenyl-N,N’-bis(3,3’-methylphenyl)-[1,1’-biphenyl]-4,4’-diamine: Another biphenyl derivative with similar structural features.
N,N-Dimethyl-2-propynylamine: A simpler amine with related functional groups.
Uniqueness
3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(N,N-dimethylprop-2-yn-1-amine) is unique due to its combination of a biphenyl core and N,N-dimethylprop-2-yn-1-amine groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable in various applications, from material science to medicinal chemistry.
Properties
CAS No. |
108772-31-2 |
|---|---|
Molecular Formula |
C22H24N2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-[4-[4-[3-(dimethylamino)prop-1-ynyl]phenyl]phenyl]-N,N-dimethylprop-2-yn-1-amine |
InChI |
InChI=1S/C22H24N2/c1-23(2)17-5-7-19-9-13-21(14-10-19)22-15-11-20(12-16-22)8-6-18-24(3)4/h9-16H,17-18H2,1-4H3 |
InChI Key |
HNXSYTVOWQSDPD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC#CC1=CC=C(C=C1)C2=CC=C(C=C2)C#CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)

